molecular formula C17H21NO3 B134716 (R)-エトドラク CAS No. 87226-41-3

(R)-エトドラク

カタログ番号: B134716
CAS番号: 87226-41-3
分子量: 287.35 g/mol
InChIキー: NNYBQONXHNTVIJ-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) that is used primarily for its analgesic and anti-inflammatory properties. It is a chiral molecule, meaning it has two enantiomers, ®- and (S)-Etodolac, with the ®-enantiomer being the active form. This compound is commonly prescribed for the treatment of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis.

科学的研究の応用

®-Etodolac has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of chiral separation and enantioselective synthesis.

    Biology: Research on ®-Etodolac includes its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is extensively studied for its anti-inflammatory and analgesic properties, with ongoing research into its mechanisms of action and potential new therapeutic uses.

    Industry: ®-Etodolac is used in the pharmaceutical industry for the development of new formulations and drug delivery systems.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-Etodolac typically involves the resolution of racemic Etodolac or the use of chiral catalysts to selectively produce the ®-enantiomer. One common method includes the use of chiral chromatography to separate the enantiomers. Another approach involves asymmetric synthesis using chiral auxiliaries or catalysts to favor the formation of the ®-enantiomer.

Industrial Production Methods: In industrial settings, the production of ®-Etodolac often involves large-scale resolution techniques or the use of enantioselective synthesis methods. These processes are optimized for high yield and purity, ensuring that the ®-enantiomer is produced efficiently and cost-effectively.

化学反応の分析

Types of Reactions: ®-Etodolac undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert ®-Etodolac into its reduced forms, often involving the use of reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

作用機序

®-Etodolac exerts its effects primarily by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX, ®-Etodolac reduces the production of prostaglandins, thereby alleviating inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, with a higher selectivity for COX-2, which is associated with inflammatory processes.

類似化合物との比較

    Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

    Naproxen: A widely used NSAID with a longer duration of action compared to ®-Etodolac.

    Diclofenac: Known for its potent anti-inflammatory effects, often used in the treatment of arthritis.

Uniqueness: ®-Etodolac is unique in its chiral nature, with the ®-enantiomer being the active form. This specificity allows for targeted therapeutic effects with potentially fewer side effects compared to non-chiral NSAIDs. Additionally, its higher selectivity for COX-2 makes it a valuable option for reducing inflammation with a lower risk of gastrointestinal side effects commonly associated with COX-1 inhibition.

特性

IUPAC Name

2-[(1R)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYBQONXHNTVIJ-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2C(=CC=C1)C3=C(N2)[C@@](OCC3)(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60233938
Record name (-)-Etodolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87226-41-3
Record name (-)-Etodolac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87226-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Etodolac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087226413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Etodolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETODOLAC, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1RAH31T6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
CCC(N)(O)C(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Racemic etodolac (1148 g) and N-methylglucamine (780.8 g) in ethanol (6.4 litres) were heated to 70° C. with stirring. The solution was cooled to 45° C. and then seeded with crystals of 100% ee (R)-etodolac meglumine salt and the mixture allowed to crystallise for 5 hours. The solid was filtered to provide (R)-etodolac (610 g, 86.4% ee) which could be recycled to racemic etodolac following the procedure in Example 2 below.
Quantity
1148 g
Type
reactant
Reaction Step One
Quantity
780.8 g
Type
reactant
Reaction Step One
Quantity
6.4 L
Type
solvent
Reaction Step One
[Compound]
Name
(R)-etodolac meglumine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

(R)-Etodolac (1.0 g) is dissolved in methanol (20 ml) and treated with concentrated sulphuric acid (0.06 equiv). The mixture is heated under reflux for 3 days then cooled to ambient temperature. The racemic ester is deposited as a white crystalline solid and collected by filtration (60% yield). The racemic ester is treated with aqueous sodium hydroxide to effect hydrolysis, then acidified with acetic acid to pH 4 to give racemic etodolac as an off-white micro-crystalline powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
racemic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Etodolac
Reactant of Route 2
Reactant of Route 2
(R)-Etodolac
Reactant of Route 3
(R)-Etodolac
Reactant of Route 4
(R)-Etodolac
Reactant of Route 5
(R)-Etodolac
Reactant of Route 6
(R)-Etodolac
Customer
Q & A

Q1: What is the primary mechanism of action of R-etodolac in cancer cells?

A1: While the exact mechanism is still under investigation, research suggests that R-etodolac primarily exerts its anti-cancer effects through the inhibition of the Wnt/β-catenin signaling pathway. [, , ] This pathway plays a crucial role in cell proliferation, differentiation, and oncogenesis.

Q2: How does R-etodolac inhibit the Wnt/β-catenin signaling pathway?

A2: R-etodolac has been shown to bind to retinoid X receptor alpha (RXRα) and inhibit its transcriptional activity, leading to the degradation of RXRα through a ubiquitin and proteasome-dependent pathway. [] This downregulation of RXRα subsequently disrupts the Wnt/β-catenin pathway, ultimately inhibiting tumor cell growth and survival.

Q3: What are the downstream effects of R-etodolac's inhibition of the Wnt/β-catenin pathway?

A3: Inhibiting the Wnt/β-catenin pathway with R-etodolac triggers a cascade of downstream effects, including:

  • Induction of apoptosis: R-etodolac promotes apoptosis (programmed cell death) in cancer cells. [, , , , ] This effect is mediated by the activation of caspase enzymes, downregulation of anti-apoptotic proteins like Bcl-2, cIAP-1, and survivin, and disruption of the mitochondrial membrane potential.
  • Cell cycle arrest: By targeting the Wnt/β-catenin pathway, R-etodolac can disrupt the cell cycle, ultimately inhibiting uncontrolled cancer cell proliferation. []
  • Inhibition of cell adhesion: R-etodolac has been shown to suppress the expression of adhesion molecules like VLA-4, LFA-1, CXCX4, and CD44, leading to the inhibition of myeloma cell adhesion to bone marrow stromal cells (BMSCs). [] This finding suggests potential applications in preventing cancer cell metastasis and overcoming drug resistance associated with the bone marrow microenvironment.

Q4: What is the molecular formula and weight of R-etodolac?

A4: The molecular formula of R-etodolac is C17H21NO3, and its molecular weight is 287.35 g/mol.

Q5: How does the structure of R-etodolac contribute to its activity and potency?

A5: While R-etodolac shares a similar structure with its S-enantiomer, it lacks COX inhibitory activity due to its stereochemistry. This difference highlights the importance of chirality in drug activity.

Q6: Have any structural analogs of R-etodolac been developed?

A6: Yes, novel indole-pyran structural analogs of R-etodolac, such as SDX-308 (CEP-18082) and SDX-309, have shown significantly increased potency compared to R-etodolac in preclinical studies. [, ] These analogs exhibited similar mechanisms of action, targeting the Wnt/β-catenin pathway and inducing apoptosis in various cancer cell lines.

Q7: What structural modifications in the analogs contribute to their increased potency?

A7: While the exact structural modifications remain undisclosed in some studies, they are likely related to alterations in the indole-pyran scaffold, which could enhance binding affinity to RXRα or other targets within the Wnt/β-catenin pathway. []

Q8: What types of cancer have shown sensitivity to R-etodolac in preclinical studies?

A8: R-etodolac has demonstrated preclinical efficacy against various hematological malignancies and solid tumors, including:

  • Chronic lymphocytic leukemia (CLL): R-etodolac induces apoptosis in CLL cells, even in those resistant to conventional purine nucleoside analogs. [, , , ]
  • Multiple myeloma (MM): R-etodolac shows potent cytotoxicity against both drug-sensitive and drug-resistant MM cell lines, as well as in primary MM cells from patients. [, , , ] Importantly, it synergizes with dexamethasone, potentially overcoming glucocorticoid resistance in MM.
  • Prostate cancer: R-etodolac inhibited tumor development and metastasis in the transgenic mouse adenocarcinoma of the prostate (TRAMP) model. []
  • Colon cancer: In a murine model of colitis-associated colon cancer, R-etodolac suppressed tumorigenesis without exacerbating colitis. [] This effect was linked to the upregulation of E-cadherin, a protein involved in cell adhesion.
  • Hepatocellular carcinoma (HCC): R-etodolac, in combination with S-etodolac, demonstrated a suppressive effect on spontaneous HCC development in a mouse model. []

Q9: Has R-etodolac shown efficacy in overcoming drug resistance?

A9: Yes, R-etodolac has demonstrated the ability to overcome drug resistance in several preclinical models:

  • Dexamethasone resistance in MM: R-etodolac enhances dexamethasone-induced apoptosis in dexamethasone-resistant MM cell lines and patient samples. [, ]
  • Purine nucleoside analog resistance in CLL: R-etodolac exhibits cytotoxicity in CLL cells resistant to conventional purine nucleoside analogs like fludarabine and cladribine. []
  • Bone marrow microenvironment-mediated resistance: R-etodolac inhibits the viability of MM cells even when they are adherent to BMSCs, a known mechanism of drug resistance. []

Q10: Are there any ongoing clinical trials evaluating R-etodolac as an anti-cancer agent?

A10: Yes, R-etodolac has been evaluated in Phase II clinical trials for refractory B-cell CLL, both as a single agent and in combination with chlorambucil. [, , ] While results from these trials are pending, the preclinical data suggests a potential for clinical benefit.

Q11: What is the safety profile of R-etodolac compared to its S-enantiomer and other NSAIDs?

A11: R-etodolac lacks COX inhibitory activity, which contributes to its favorable gastrointestinal safety profile compared to traditional NSAIDs and its S-enantiomer. [, , , ] Preclinical studies in mice have shown that R-etodolac does not cause gastrointestinal damage, even at high doses. [, ] Furthermore, R-etodolac displayed no significant toxicity in normal mice after four weeks of administration at doses up to 240 mg/kg/day. []

Q12: Have any drug delivery or targeting strategies been explored for R-etodolac?

A12: While specific drug delivery systems for R-etodolac have not been extensively studied, its preferential uptake in synovial fluid compared to plasma suggests its potential for targeted delivery to arthritic joints. [] Further research is needed to explore targeted drug delivery approaches that could enhance R-etodolac's efficacy and minimize potential off-target effects.

Q13: What analytical methods are used to characterize and quantify R-etodolac?

A13: Several analytical techniques have been employed to study R-etodolac, including:

  • High-performance liquid chromatography (HPLC): This method, often coupled with mass spectrometry, allows for the separation and quantification of R-etodolac enantiomers in biological samples like plasma and synovial fluid. [, ]
  • Chiral chromatography: Techniques like chiral-AGP columns are used in HPLC to separate and quantify R- and S-etodolac enantiomers, enabling the study of their stereoselective pharmacokinetics and pharmacodynamics. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。